Thermodynamic Stability: 3-Piperidinemethanol Exhibits Lower Crystalline Enthalpy of Formation Than 2- and 4-Isomers
The standard molar enthalpy of formation (ΔfHm°(cr)) for 3-piperidinemethanol in the crystalline phase at T = 298.15 K is -343.3 ± 1.3 kJ·mol⁻¹, which is less negative (less exothermic) than the values for 2-piperidinemethanol (-348.0 ± 1.2 kJ·mol⁻¹) and 4-piperidinemethanol (-347.0 ± 1.3 kJ·mol⁻¹) [1]. This indicates that the 3-isomer is thermodynamically less stable in the crystalline state relative to its positional isomers, a consequence of differences in hydrogen-bonding networks and crystal packing efficiency [1]. The standard molar enthalpy of sublimation for the 3-isomer (95.9 ± 1.4 kJ·mol⁻¹) is intermediate between the 2-isomer (93.02 ± 0.50 kJ·mol⁻¹) and the 4-isomer (98.31 ± 0.69 kJ·mol⁻¹), further underscoring regiochemical dependence of lattice energy [1].
| Evidence Dimension | Standard molar enthalpy of formation in crystalline phase (ΔfHm°(cr)) |
|---|---|
| Target Compound Data | -343.3 ± 1.3 kJ·mol⁻¹ |
| Comparator Or Baseline | 2-Piperidinemethanol: -348.0 ± 1.2 kJ·mol⁻¹; 4-Piperidinemethanol: -347.0 ± 1.3 kJ·mol⁻¹ |
| Quantified Difference | ΔΔfHm° (3-isomer vs. 2-isomer) = +4.7 kJ·mol⁻¹; ΔΔfHm° (3-isomer vs. 4-isomer) = +3.7 kJ·mol⁻¹ |
| Conditions | Crystalline phase, T = 298.15 K, static bomb calorimetry |
Why This Matters
The lower crystalline stability of the 3-isomer may confer advantages in solubility and dissolution rate for formulation development, while the quantitative thermochemical data enables accurate prediction of heat release during exothermic reactions for process safety engineering.
- [1] Ribeiro da Silva, M. A. V., et al. Standard molar enthalpies of formation of 2-, 3-, and 4-piperidinomethanol isomers. The Journal of Chemical Thermodynamics, 2006, 38(5), 624-631. View Source
